molecular formula C11H16N2O2 B3090132 tert-Butyl 1H-azepin-4-ylcarbamate CAS No. 1206675-14-0

tert-Butyl 1H-azepin-4-ylcarbamate

Cat. No.: B3090132
CAS No.: 1206675-14-0
M. Wt: 208.26
InChI Key: NYXRFOFJWLUWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1H-azepin-4-ylcarbamate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a carbamate derivative, which is commonly used as a protecting group for amines in organic synthesis . The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the azepine ring, which provides stability and resistance to various reaction conditions.

Mechanism of Action

Target of Action

4-(N-Boc-amino)-1H-Azepine is a piperidone derivative . It’s primarily used as a building block in the synthesis of various pharmaceutical compounds . The specific targets of this compound can vary depending on the final pharmaceutical product it’s used to create .

Mode of Action

The compound acts as a functionalization reagent, introducing a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . This functionalization allows the compound to interact with its targets in a specific manner, leading to changes in the target’s behavior or function .

Biochemical Pathways

The specific biochemical pathways affected by 4-(N-Boc-amino)-1H-Azepine depend on the final pharmaceutical product it’s used to create . For example, it has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity . In this context, the compound would affect the biochemical pathways related to the CCR5 receptor and HIV-1 replication .

Result of Action

The molecular and cellular effects of 4-(N-Boc-amino)-1H-Azepine’s action depend on the final pharmaceutical product it’s used to create . For instance, when used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist, the result of its action would be the inhibition of HIV-1 replication .

Action Environment

The action, efficacy, and stability of 4-(N-Boc-amino)-1H-Azepine can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other compounds or contaminants, and the specific conditions under which the compound is stored or used .

Chemical Reactions Analysis

tert-Butyl 1H-azepin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

tert-butyl N-(1H-azepin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h4-8,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXRFOFJWLUWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1H-azepin-4-ylcarbamate
Reactant of Route 2
tert-Butyl 1H-azepin-4-ylcarbamate
Reactant of Route 3
tert-Butyl 1H-azepin-4-ylcarbamate
Reactant of Route 4
tert-Butyl 1H-azepin-4-ylcarbamate
Reactant of Route 5
tert-Butyl 1H-azepin-4-ylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 1H-azepin-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.